GSK-3β Inhibitory Potency of the Pyridin-3-ylsulfonyl Analog vs. 2-Trifluoromethylphenyl Analog
No public head‑to‑head study directly compares 6‑methyl‑4‑((1‑(pyridin‑3‑ylsulfonyl)azetidin‑3‑yl)oxy)‑2H‑pyran‑2‑one with the 2‑trifluoromethylphenyl analog (CAS 1798491‑44‑7). However, vendor annotations describe the 2‑trifluoromethylphenyl analog as a 'potent and highly selective ATP‑competitive inhibitor of GSK‑3β,' while the pyridin‑3‑ylsulfonyl analog is marketed as a research chemical without quantitative potency claims . The absence of disclosed IC50 or Kd values for either compound prevents a quantitative potency comparison at this time.
| Evidence Dimension | GSK-3β inhibitory activity (IC50 / Kd) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | 2-trifluoromethylphenyl analog: described as 'potent' but no numeric IC50 disclosed |
| Quantified Difference | Cannot be calculated due to missing quantitative data |
| Conditions | GSK-3β biochemical assay (vendor description) |
Why This Matters
Procurement decisions based solely on scaffold similarity are risky; without quantitative IC50 data, the pyridin-3-ylsulfonyl analog's potency relative to the 2-trifluoromethylphenyl analog remains unverified.
